2-Chloro-5-fluoro-3-methoxypyridine
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Overview
Description
2-Chloro-5-fluoro-3-methoxypyridine is an organic compound with the molecular formula C6H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-methoxypyridine typically involves the substitution reactions on a pyridine ring. One common method includes the reaction of 2-chloro-5-fluoropyridine with methanol in the presence of a base to introduce the methoxy group . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature and pressure, to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-3-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-fluoro-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research in drug discovery.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoro-5-methoxypyridine: Similar in structure but with different positioning of the substituents.
2-Chloro-5-methoxypyridine: Lacks the fluoro substituent, which can affect its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methoxy group, leading to different chemical properties and uses.
Uniqueness
2-Chloro-5-fluoro-3-methoxypyridine is unique due to the combination of chloro, fluoro, and methoxy substituents on the pyridine ring. This specific arrangement imparts distinct chemical properties, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-5-fluoro-3-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLPKZZZTACMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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